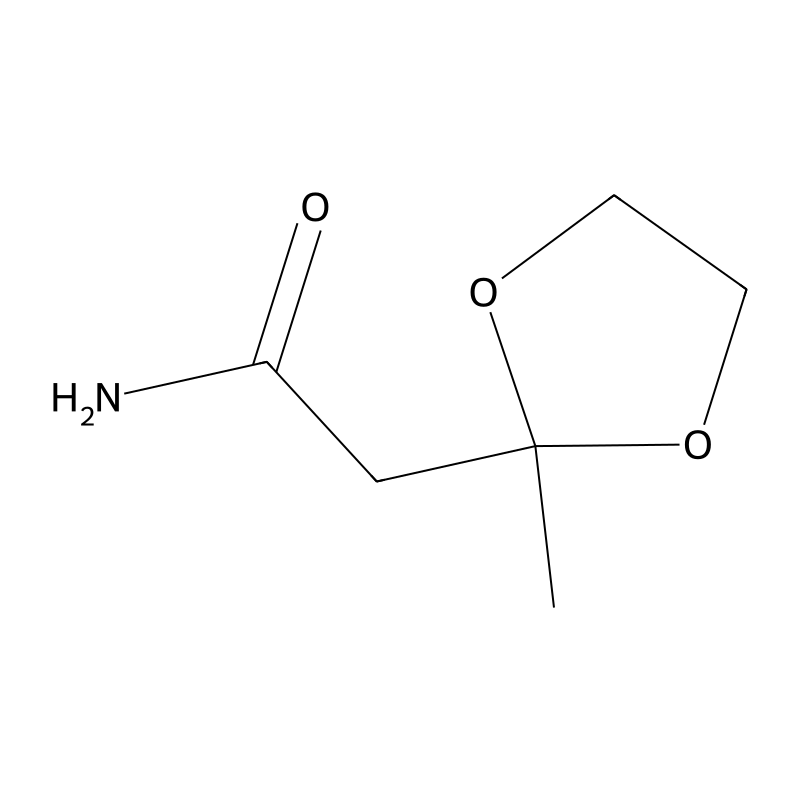

2-methyl-1,3-Dioxolane-2-acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-1,3-Dioxolane-2-acetamide is an organic compound characterized by its unique dioxolane ring structure combined with an acetamide functional group. Its molecular formula is C6H11NO2, and it has a molecular weight of approximately 129.16 g/mol. The compound exhibits properties typical of dioxolanes, such as being a polar solvent and having potential reactivity due to the presence of the acetamide group.

While resources like Sigma-Aldrich offer the compound commercially, they do not provide detailed information on its specific research uses [, , ]. Additionally, searching scientific databases like PubChem and Google Scholar yielded no significant results on its use in published research.

Potential Research Applications:

Based on the chemical structure of 2-methyl-1,3-dioxolane-2-acetamide, it is possible to speculate on potential areas of research exploration. However, it is crucial to emphasize that these are just potential applications, and no concrete evidence exists to support their actual use in research:

- Organic synthesis: The presence of the amide and cyclic ether functional groups might make it a candidate for reactions involving these functionalities. However, further research is needed to explore its specific reactivity and potential applications in organic synthesis.

- Material science: The cyclic ether moiety could potentially contribute to interesting properties in polymers or other materials. However, further investigation is needed to understand its behavior and potential applications in this field.

- Medicinal chemistry: The molecule's structure could bear some resemblance to known bioactive compounds, leading to potential interest in exploring its biological activity. However, extensive research and testing would be necessary to assess its safety and efficacy for any potential therapeutic applications.

- Oxidation: It can be oxidized to form corresponding oxides.

- Reduction: The acetamide group allows for reduction to yield simpler amines.

- Substitution: The nitrogen in the acetamide can participate in nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific products formed depend on the reaction conditions and the reagents used.

Research into the biological activity of 2-Methyl-1,3-Dioxolane-2-acetamide suggests potential therapeutic properties. It has been explored for its interactions with various biomolecules, indicating possible applications in medicinal chemistry. The compound's ability to form hydrogen bonds enhances its interactions with biological targets, which may influence their activity and function .

The synthesis of 2-Methyl-1,3-Dioxolane-2-acetamide typically involves the reaction of 2-methyl-1,3-dioxolane with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. This process allows for the formation of the acetamide group while maintaining the integrity of the dioxolane ring.

General Reaction Schemetext2-Methyl-1,3-dioxolane + Acetic Anhydride → 2-Methyl-1,3-Dioxolane-2-acetamide

text2-Methyl-1,3-dioxolane + Acetic Anhydride → 2-Methyl-1,3-Dioxolane-2-acetamide

Industrial production may follow similar synthetic routes but on a larger scale, employing high-purity reactants and advanced equipment for optimal yields .

Studies have shown that 2-Methyl-1,3-Dioxolane-2-acetamide interacts with various biomolecules through hydrogen bonding and other non-covalent interactions. This behavior is critical in understanding its potential biological effects and therapeutic applications. The specific pathways and targets for these interactions are under ongoing investigation .

Several compounds share structural similarities with 2-Methyl-1,3-Dioxolane-2-acetamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine | Dioxolane ring + ethanamine group | Potentially different reactivity due to amine presence |

| 5-Methyl-1,3-dioxolane | Dioxolane ring with methyl substitution | Different functional behavior due to ring substitution |

| 2-Methoxy-1,3-dioxolane | Dioxolane ring + methoxy group | Variation in solubility and reactivity |

Uniqueness

The uniqueness of 2-Methyl-1,3-Dioxolane-2-acetamide lies in its specific combination of a dioxolane ring and an acetamide group. This configuration imparts distinct chemical and physical properties that differentiate it from other similar compounds. Its potential utility in medicinal applications further enhances its significance compared to other dioxolanes .

Novel Approaches in Heterocyclic Acetamide Synthesis

Recent innovations in heterocyclic acetamide synthesis emphasize reducing reagent consumption and leveraging radical-based mechanisms. A breakthrough method involves decarboxylative aminoformylation, which reduces nitrogen-containing reagent use from >20 equivalents to 1.5 equivalents. This approach employs inorganic peroxysulfate as an oxidant to generate aminoformyl radicals, enabling difunctionalization of alkenes and aryl C(sp²)–H bonds (Table 1).

Table 1: Comparison of Traditional vs. Novel Acetamide Synthesis Methods

| Parameter | Traditional Methods | Decarboxylative Aminoformylation |

|---|---|---|

| Nitrogen reagent (equiv) | 20–30 | 1.5 |

| Oxidant | Organic peroxides | K₂S₂O₈/Na₂S₂O₈ |

| Yield range | 45–60% | 70–89% |

| Functional group tolerance | Limited | Broad (halides, esters, ethers) |

This method has successfully synthesized previously unreported dioxoisoquinolines and oxindole derivatives, highlighting its utility in medicinal chemistry. The reaction proceeds via a radical cascade mechanism, with peroxysulfate initiating the formation of aminoformyl radicals that subsequently undergo cyclization with alkenes.

Catalytic Systems for Dioxolane Ring Formation

The formation of the 1,3-dioxolane ring system has been revolutionized by heterogeneous acid catalysis. In a patented process, 2-methyl-1,3-dioxolane is synthesized from acetaldehyde and ethylene glycol using solid acid catalysts in gas scrubbers. The system employs packed-bed reactors with sulfonated polystyrene resins or zeolites, achieving 85–92% conversion at 50–70°C (Table 2).

Table 2: Performance of Catalytic Systems in Dioxolane Synthesis

| Catalyst Type | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Homogeneous (H₂SO₄) | 80 | 78 | 83 |

| Heterogeneous (Zeolite) | 60 | 91 | 95 |

| Heterogeneous (Nafion) | 55 | 89 | 93 |

Key advantages of heterogeneous systems include:

- Reusability: Catalysts maintain >90% activity after 10 cycles

- Water tolerance: Low water content (<2 wt%) suppresses reverse hydrolysis

- Process integration: Direct implementation in existing polycondensation scrubbers reduces capital costs

The reaction equilibrium favors dioxolane formation under anhydrous conditions, with the forward reaction rate constant (k₁) exceeding the reverse rate (k₋₁) by a factor of 3.2 at 60°C.

Solvent Effects in Ketalization-Amidation Sequential Reactions

Solvent selection critically influences the efficiency of sequential ketalization-amidation reactions. Ethylene glycol serves dual roles as both solvent and reactant in continuous flow systems, achieving 87% combined yield for 2-methyl-1,3-dioxolane-2-acetamide. Polar aprotic solvents like dimethylacetamide (DMAc) enhance amidation kinetics by stabilizing transition states through dipole interactions (Table 3).

Table 3: Solvent Impact on Reaction Performance

| Solvent | Dielectric Constant | Ketalization Yield (%) | Amidation Yield (%) |

|---|---|---|---|

| Ethylene glycol | 37.7 | 91 | 79 |

| DMAc | 37.8 | 88 | 85 |

| Toluene | 2.4 | 62 | 54 |

| DCM | 8.9 | 75 | 68 |

Notably, solvent basicity (Kamlet-Taft β parameter) correlates with amidation efficiency (R² = 0.94). Systems employing DMAc exhibit a 15% increase in amidation rate compared to ethylene glycol, though the latter remains preferred for integrated processes due to its dual functionality. Microwave-assisted reactions in γ-valerolactone (GVL) have reduced reaction times from 12 hours to 35 minutes while maintaining 82% yield, demonstrating the potential of green solvent systems.